Methyl 5-bromopyrazin-2-ylcarbamate

Description

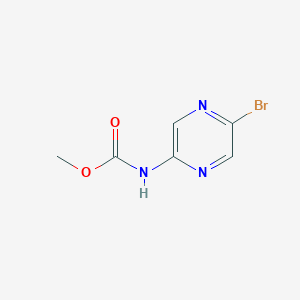

Methyl 5-bromopyrazin-2-ylcarbamate is a brominated pyrazine derivative functionalized with a carbamate group. Pyrazine derivatives are known for their roles in drug discovery (e.g., antitubercular, anticancer agents) and pesticide development, where bromine substitution often enhances metabolic stability and binding affinity. The carbamate group (-O(CO)NH₂) contributes to hydrogen-bonding interactions, influencing solubility and target engagement.

Properties

CAS No. |

1209459-67-5 |

|---|---|

Molecular Formula |

C6H6BrN3O2 |

Molecular Weight |

232.03 g/mol |

IUPAC Name |

methyl N-(5-bromopyrazin-2-yl)carbamate |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-3-8-4(7)2-9-5/h2-3H,1H3,(H,9,10,11) |

InChI Key |

LCZBIMVYLKVTNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CN=C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-bromopyrazin-2-ylcarbamate typically involves the bromination of pyrazine derivatives followed by carbamoylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent, which is known for its mild reaction conditions and high selectivity . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The brominated intermediate is then reacted with methyl carbamate to form the final product .

Chemical Reactions Analysis

Methyl 5-bromopyrazin-2-ylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-bromopyrazin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromopyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 5-bromopyrazin-2-ylcarbamate, it is compared below with structurally related compounds, such as other pyrazine carbamates and brominated heterocycles.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Properties | Potential Applications |

|---|---|---|---|---|

| This compound | Pyrazine | 5-Bromo, 2-carbamate | Moderate polarity, stable | Medicinal chemistry lead |

| Ethyl 3-chloropyrazine-2-carbamate | Pyrazine | 3-Chloro, 2-carbamate | Higher lipophilicity | Agrochemical intermediates |

| 5-Bromopyrazine-2-carboxylic acid | Pyrazine | 5-Bromo, 2-carboxylic acid | High acidity, solubility | Coordination chemistry |

| Methyl 5-iodopyrazin-2-ylcarbamate | Pyrazine | 5-Iodo, 2-carbamate | Lower stability (Iodo effect) | Radiolabeling probes |

Key Observations

Substituent Effects: The 5-bromo group in the target compound enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution reactions. This contrasts with 5-iodo derivatives, which exhibit lower thermal stability due to weaker C-I bonds. Carbamate vs. Carboxylic Acid: The carbamate group in the target compound reduces acidity compared to carboxylic acid analogs (e.g., 5-bromopyrazine-2-carboxylic acid), making it more suitable for neutral-pH biological systems.

Solubility and Bioavailability :

- This compound likely has moderate aqueous solubility due to its carbamate group, whereas ethyl 3-chloropyrazine-2-carbamate’s higher lipophilicity may limit its absorption.

Synthetic Utility: Bromine’s role as a leaving group makes the target compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated pyrazine carbamates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.